molecular formula C10H7IO2S B130725 Methyl 5-iodo-1-benzothiophene-2-carboxylate CAS No. 146137-90-8

Methyl 5-iodo-1-benzothiophene-2-carboxylate

Cat. No. B130725
M. Wt: 318.13 g/mol
InChI Key: HEGKKJCDOJECPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-iodo-1-benzothiophene-2-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound belongs to the class of benzothiophene derivatives, which are known for their diverse biological activities. In

Mechanism Of Action

The exact mechanism of action of Methyl 5-iodo-1-benzothiophene-2-carboxylate is not fully understood. However, studies have suggested that the compound may exert its biological effects by inhibiting specific enzymes or signaling pathways. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.

Biochemical And Physiological Effects

Methyl 5-iodo-1-benzothiophene-2-carboxylate has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have antimicrobial activity against various bacterial strains. In addition, the compound has been investigated for its potential as a fluorescent probe in biological imaging studies.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Methyl 5-iodo-1-benzothiophene-2-carboxylate in lab experiments is its diverse biological activities. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, making it a useful tool for investigating various biological processes. However, one limitation of using the compound is its potential toxicity. Studies have shown that high concentrations of the compound can be toxic to cells, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on Methyl 5-iodo-1-benzothiophene-2-carboxylate. One area of interest is its potential as a fluorescent probe in biological imaging studies. Further research is needed to optimize the compound's properties for this application and to investigate its potential in vivo. Another area of interest is the compound's anti-cancer properties. Studies have shown that the compound can inhibit the growth of cancer cells, and further research is needed to investigate its potential as a cancer treatment. Finally, the compound's potential as an anti-inflammatory and anti-microbial agent warrants further investigation.

Scientific Research Applications

Methyl 5-iodo-1-benzothiophene-2-carboxylate has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has also been investigated for its potential as a fluorescent probe in biological imaging studies.

properties

CAS RN

146137-90-8

Product Name

Methyl 5-iodo-1-benzothiophene-2-carboxylate

Molecular Formula

C10H7IO2S

Molecular Weight

318.13 g/mol

IUPAC Name

methyl 5-iodo-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C10H7IO2S/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9/h2-5H,1H3

InChI Key

HEGKKJCDOJECPN-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(S1)C=CC(=C2)I

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=CC(=C2)I

synonyms

5-IODO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Under an argon atmosphere 0.35 g (1.84 mmol) of CuI, 5.53 g (36.88 mmol) of NaI, and 0.39 mL (3.67 mmol) of N,N′-dimethylethylenediamine were added to a solution of 5.0 g (18.4 mmol) of methyl 5-bromobenzo[b]thiophen-2-carboxylate in 18 mL of 1,4-dioxane and after rinsing again with argon the reaction mixture was heated overnight to 110° C. After cooling, the reaction mixture was combined with 30% aqueous ammonia and water, exhaustively extracted with EtOAc, and the combined organic phases were twice washed with water and dried over magnesium sulfate. After the desiccant and solvent had been eliminated, the residue was triturated with DIPE and MTBE, suction filtered, and dried in the air. Yield: 3.4 g (58% of theoretical); C10H7IO2S (M=318.132); calc.: molpeak (M)+: 318; found: molpeak (M)+: 318; HPLC-MS: 6.4 minutes (method B).
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5.53 g
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0.39 mL
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5 g
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18 mL
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0.35 g
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Synthesis routes and methods II

Procedure details

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